Tungsten(VI) chloride

Description

Properties

CAS No. |

13283-01-7 |

|---|---|

Molecular Formula |

Cl6W-6 |

Molecular Weight |

396.5 g/mol |

IUPAC Name |

tungsten;hexachloride |

InChI |

InChI=1S/6ClH.W/h6*1H;/p-6 |

InChI Key |

XHYHOBJDYHRWHO-UHFFFAOYSA-H |

SMILES |

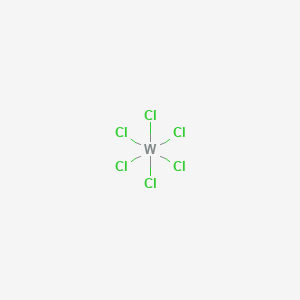

Cl[W](Cl)(Cl)(Cl)(Cl)Cl |

Canonical SMILES |

[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[W] |

Other CAS No. |

13283-01-7 |

Pictograms |

Corrosive |

Origin of Product |

United States |

Foundational & Exploratory

Tungsten(VI) chloride chemical properties

An In-depth Technical Guide to the Chemical Properties of Tungsten(VI) Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (WCl₆), also known as tungsten hexachloride, is an inorganic compound that serves as a critical precursor in the synthesis of a wide range of tungsten-based materials.[1][2] Its high reactivity and unique chemical characteristics make it a valuable reagent in various fields, including organic synthesis, catalysis, and materials science.[3][4] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its key reactions, and visual representations of reaction pathways and workflows.

Physical Properties

This compound is a dark blue or violet-blue crystalline solid at room temperature.[5][6] At lower temperatures, it can appear wine-red.[5] It is a volatile compound that sublimes readily.[7] The physical properties of this compound are summarized in the table below.

| Property | Value | References |

| Molecular Formula | WCl₆ | [3][5] |

| Molecular Weight | 396.56 g/mol | [5][8] |

| Appearance | Dark grey-violet or blue-black crystalline powder | [3][5] |

| Melting Point | 275 °C (lit.) | [5][8] |

| Boiling Point | 347 °C (lit.) | [5][8] |

| Density | 3.52 g/mL at 25 °C (lit.) | [5][8] |

| Vapor Pressure | 43 mm Hg at 215 °C | [5][9] |

| Crystal Structure | Octahedral | [1][5] |

Chemical Properties and Reactivity

This compound is a highly reactive compound, primarily due to the high oxidation state of the tungsten atom, making it a strong Lewis acid.[10] Its reactivity is most notably characterized by its extreme sensitivity to moisture.

Hydrolysis

This compound reacts readily with water, including atmospheric moisture, in a vigorous and exothermic reaction. This hydrolysis proceeds in a stepwise manner, initially forming orange tungsten oxychlorides, WOCl₄ and WO₂Cl₂, and ultimately yielding tungsten trioxide (WO₃).[5][6][11] Due to this high reactivity with water, it is imperative to handle and store this compound under anhydrous and inert conditions, such as in a glovebox or under a dry argon or nitrogen atmosphere.[3]

The hydrolysis reaction pathway can be visualized as follows:

Solubility

This compound is soluble in a range of non-polar organic solvents. However, its solutions in some solvents may decompose over time.[5]

| Solvent | Solubility | References |

| Carbon disulfide (CS₂) | Soluble | [3][5] |

| Carbon tetrachloride (CCl₄) | Soluble | [3][5] |

| Phosphorus oxychloride (POCl₃) | Soluble | [3][5] |

| Benzene (C₆H₆) | Soluble | [5] |

| Diethyl ether (Et₂O) | Very soluble | [12] |

| Ethanol | Soluble (reacts) | [5] |

| Water | Reacts | [3][12] |

Reactions with Organometallic Reagents

This compound is a key starting material for the synthesis of organotungsten compounds. It undergoes alkylation with various organometallic reagents.

-

Methylation: Reaction with trimethylaluminum or methyllithium yields the highly volatile and air-sensitive hexamethyltungsten.[2][5][7]

-

Reaction with Butyllithium: Treatment with butyllithium generates a low-valent tungsten species that is a useful reagent for the deoxygenation of epoxides.[2][5]

Catalytic Activity

This compound is a precursor for various catalytic systems, most notably in olefin metathesis.[3][4][13] In combination with a co-catalyst, it can initiate ring-opening metathesis polymerization (ROMP).[4][6] It is also used as a catalyst in other organic transformations, such as the deoxygenation of epoxides.[5]

Experimental Protocols

Handling and Storage

Due to its sensitivity to air and moisture, this compound requires careful handling in a controlled, inert atmosphere.

-

General Handling: All manipulations should be performed under a dry, inert atmosphere (e.g., argon or nitrogen) in a glovebox or using Schlenk line techniques.[3][14]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[3][14] A NIOSH-approved respirator may be necessary if handling the powder outside of a contained system.[3]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials.[1][3] The container should be stored under an inert gas.

Deoxygenation of Epoxides

This protocol describes the preparation of a low-valent tungsten reagent from this compound and butyllithium, and its subsequent use in the deoxygenation of an epoxide.[5]

Materials:

-

This compound (WCl₆)

-

Butyllithium (BuLi) in hexane

-

Anhydrous tetrahydrofuran (THF)

-

Epoxide substrate

-

Nitrogen or Argon gas supply

-

Standard Schlenk line or glovebox equipment

Procedure:

-

Set up a dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.

-

Charge the flask with this compound under an inert atmosphere.

-

Add anhydrous THF to the flask and cool the resulting suspension to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of butyllithium in hexane to the stirred suspension via the dropping funnel. The molar ratio of BuLi to WCl₆ should be approximately 2:1.[5]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature.

-

Once the low-valent tungsten reagent has formed (indicated by a color change), add the epoxide substrate to the reaction mixture.

-

Stir the reaction at room temperature for the appropriate time to ensure complete conversion.

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or hexanes), dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkene product.

-

Purify the product by column chromatography or distillation as required.

Synthesis of Hexamethyltungsten

This procedure outlines the synthesis of hexamethyltungsten from this compound and trimethylaluminum.[4]

Materials:

-

This compound (WCl₆)

-

Trimethylaluminum (Al₂(CH₃)₆)

-

Triethylamine or another suitable amine

-

Anhydrous hydrocarbon solvent (e.g., pentane or hexane)

-

Nitrogen or Argon gas supply

-

Standard Schlenk line or glovebox equipment

Procedure:

-

In a dry, inert atmosphere, suspend this compound in an anhydrous hydrocarbon solvent in a reaction flask.

-

Cool the suspension to a low temperature (e.g., -78 °C).

-

Slowly add a solution of trimethylaluminum in the same solvent to the stirred suspension.

-

After the addition, allow the mixture to warm to room temperature and stir for several hours.

-

To remove the aluminum byproducts, add an excess of a suitable amine (e.g., triethylamine) to precipitate the aluminum salts.

-

Filter the reaction mixture under inert atmosphere to remove the precipitate.

-

Carefully remove the solvent from the filtrate under reduced pressure at low temperature to isolate the crude hexamethyltungsten as a red, crystalline solid.

-

The product is highly volatile and should be handled and stored at low temperatures.

Applications

This compound is a versatile reagent with a growing number of applications in both academic research and industrial processes.

-

Catalysis: It is a key precursor for olefin metathesis catalysts, particularly for ring-opening metathesis polymerization (ROMP).[4][6]

-

Organic Synthesis: It is used in the deoxygenation of epoxides and other reductive coupling reactions.[2][5]

-

Materials Science: It serves as a precursor for the synthesis of various tungsten-containing materials, including tungsten nanoparticles, tungsten disulfide (WS₂) nanosheets, and tungsten oxide thin films.[8][15]

-

Chemical Vapor Deposition (CVD): Its volatility allows for its use in CVD processes to deposit thin films of tungsten or tungsten-containing materials.[7]

Safety Information

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Corrosive: It is corrosive to the skin, eyes, and respiratory tract.[3][16]

-

Toxicity: Contact with water liberates toxic and corrosive hydrogen chloride gas.[3][16]

-

First Aid: In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[3] If inhaled, move to fresh air and seek medical attention.[3]

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.[1][14]

This technical guide provides a foundational understanding of the chemical properties and handling of this compound. For specific applications and advanced synthetic procedures, consulting the primary literature is highly recommended.

References

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. Tungsten hexachloride - Wikipedia [en.wikipedia.org]

- 3. Tungsten Chloride - ESPI Metals [espimetals.com]

- 4. New synthesis of hexamethyltungsten(VI). The octamethyltungstate-(VI) lon - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. royalsocietypublishing.org [royalsocietypublishing.org]

- 7. Hexamethyltungsten - Wikipedia [en.wikipedia.org]

- 8. Two-dimensional hybrid nanosheets of tungsten disulfide and reduced graphene oxide as catalysts for enhanced hydrogen evolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tungsten(VI) oxytetrachloride - Wikipedia [en.wikipedia.org]

- 10. A new self-healing epoxy with tungsten (VI) chloride catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. patents.justia.com [patents.justia.com]

- 12. TUNGSTEN (VI) ALKYLS | mocvd-precursor-encyclopedia.de [mocvd-precursor-encyclopedia.de]

- 13. Olefin metathesis - Wikipedia [en.wikipedia.org]

- 14. fishersci.com [fishersci.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Hexamethyl_tungsten [chemeurope.com]

An In-depth Technical Guide to the Physical Properties of Tungsten(VI) Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of Tungsten(VI) chloride (WCl₆). The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's characteristics for its application in synthesis, catalysis, and materials science. This document details quantitative physical data, outlines experimental protocols for their determination, and illustrates the relationships between the physical states of this compound.

Core Physical Properties

This compound is a dark violet-blue, crystalline solid at room temperature. It is highly reactive, particularly with moisture, and requires handling under inert atmospheric conditions. Its physical properties are crucial for its use as a precursor in the synthesis of other tungsten compounds, including those with applications in catalysis and materials science.

Quantitative Data Summary

The key physical properties of this compound are summarized in the tables below for easy reference and comparison.

| Property | Value |

| Molecular Formula | WCl₆ |

| Molecular Weight | 396.61 g/mol |

| Appearance | Dark violet-blue crystalline solid.[1][2][3] A wine-red form can be obtained by rapid condensation of its vapor.[4] |

| Melting Point | 275 °C (548 K).[1][2][3][5] |

| Boiling Point | 346.7 °C (619.8 K).[1][2][3] |

| Density | 3.52 g/cm³ at 25 °C.[1][2][3] |

| Solubility | Soluble in carbon disulfide (CS₂), carbon tetrachloride (CCl₄), and phosphorus oxychloride (POCl₃).[1][4] It hydrolyzes in water.[1][2] |

| Crystal Structure | At room temperature, it typically exists in the α-form, which has a rhombohedral crystal structure.[1][4] A hexagonal β-form also exists.[1][3] |

| Vapor Pressure | 1 mmHg at 198.4 °C, 10 mmHg at 223.7 °C, 40 mmHg at 254.7 °C, 100 mmHg at 277.7 °C, 400 mmHg at 322.7 °C. |

| Magnetic Susceptibility (χ) | -71.0 x 10⁻⁶ cm³/mol.[1] |

| Thermodynamic Property | Value |

| Standard Enthalpy of Formation (ΔHᵦ°) | -483.7 kJ/mol (for the solid state) |

| Standard Molar Entropy (S°) | 227.6 J/(mol·K) (for the solid state) |

| Molar Heat Capacity (Cₚ) | 145.6 J/(mol·K) (for the solid state) |

Experimental Protocols

The accurate determination of the physical properties of this compound requires careful handling due to its reactivity. All sample manipulations should be performed in an inert atmosphere, such as in a glovebox or using Schlenk line techniques.

Purification by Sublimation

Objective: To obtain high-purity this compound by separating it from non-volatile impurities.

Methodology:

-

Apparatus Setup: A sublimation apparatus consisting of a glass tube with a cold finger is assembled. The crude this compound is placed at the bottom of the tube. All glassware must be rigorously dried before use.

-

Inert Atmosphere: The apparatus is evacuated and backfilled with a dry, inert gas (e.g., argon or nitrogen) several times to remove any residual air and moisture.

-

Sublimation: The bottom of the sublimation tube containing the crude WCl₆ is gently heated in a sand bath or with a heating mantle. The temperature should be maintained just below the melting point of WCl₆ (around 270 °C).

-

Collection: A coolant (e.g., cold water or a dry ice/acetone slurry) is circulated through the cold finger. The volatile WCl₆ sublimes and deposits as pure crystals on the cold surface of the finger.

-

Product Recovery: After the sublimation is complete, the apparatus is allowed to cool to room temperature under the inert atmosphere. The purified crystals are then scraped from the cold finger inside a glovebox and transferred to a sealed container.

Melting Point Determination

Objective: To determine the temperature at which this compound transitions from a solid to a liquid.

Methodology:

-

Sample Preparation (Inert Atmosphere): Inside a glovebox, a small amount of finely powdered, purified this compound is loaded into a glass capillary tube (sealed at one end). The tube is then flame-sealed under vacuum or a positive pressure of inert gas.

-

Apparatus: A calibrated melting point apparatus (e.g., a Mel-Temp or Thiele tube) is used.

-

Measurement: The sealed capillary tube is placed in the heating block of the apparatus. The temperature is increased at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperatures at which the first droplet of liquid appears and at which the entire solid has melted are recorded. This range represents the melting point. For a pure substance, this range should be narrow.

Boiling Point Determination

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the external pressure.

Methodology:

-

Apparatus: A micro-boiling point apparatus or a Thiele tube setup is used. All components must be thoroughly dried.

-

Sample Preparation (Inert Atmosphere): A small, sealed tube containing a sample of this compound is prepared as in the melting point determination. A small, inverted capillary tube is placed inside the sample tube.

-

Measurement: The sample tube is attached to a thermometer and heated in a controlled manner in a heating bath (e.g., silicone oil) within the Thiele tube.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary. The heating is then discontinued. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.

Density Determination by Gas Pycnometry

Objective: To measure the volume of a known mass of this compound to calculate its density.

Methodology:

-

Sample Preparation (Inert Atmosphere): A known mass of this compound is weighed accurately inside a glovebox and placed in the sample chamber of a gas pycnometer.

-

Measurement: The sample chamber is sealed and the analysis is initiated. The instrument works by measuring the pressure change when a known volume of an inert gas (typically helium) is allowed to expand into the sample chamber. By comparing the pressure change with and without the sample, the volume of the solid is determined based on Archimedes' principle of fluid displacement.

-

Calculation: The density is calculated by dividing the mass of the sample by the measured volume.

Crystal Structure Determination by Single-Crystal X-ray Diffraction

Objective: To determine the arrangement of atoms within the crystal lattice of this compound.

Methodology:

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction can be grown by slow sublimation of the purified material under a static vacuum.

-

Crystal Mounting (Inert Atmosphere): A suitable single crystal is selected under a microscope in a glovebox. The crystal is mounted on a goniometer head using a cryoprotectant oil (to prevent reaction with any trace atmospheric components upon removal from the glovebox).

-

Data Collection: The mounted crystal is transferred to a single-crystal X-ray diffractometer. The instrument is typically cooled with a stream of cold nitrogen gas to protect the crystal and reduce thermal vibrations. The diffractometer rotates the crystal while irradiating it with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal. The positions of the atoms in the crystal lattice are then determined by solving the phase problem and refining the structural model against the experimental data.

Logical Relationships of Physical States

The following diagram illustrates the relationships between the different physical states and key properties of this compound.

Caption: Phase transitions and key properties of this compound.

References

- 1. Tungsten hexachloride - Wikipedia [en.wikipedia.org]

- 2. Tungsten Hexachloride - Professional Manufacturer Chinatungsten Online [tungsten-hexachloride.com]

- 3. Tungsten_hexachloride [chemeurope.com]

- 4. Vibrational Spectroscopy of Tungsten(VI) Chlorides: WCl6 and WOCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. WebElements Periodic Table » Tungsten » tungsten hexachloride [webelements.com]

An In-depth Technical Guide to the Molecular Structure and Geometry of Tungsten(VI) Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and geometry of Tungsten(VI) chloride (WCl₆), a significant starting reagent in the synthesis of various tungsten compounds.[1] WCl₆ is a volatile, dark violet-blue crystalline solid under standard conditions.[1][2] This document details its molecular geometry, polymorphism in the solid state, and the experimental techniques employed for its structural characterization.

Molecular Geometry

In the gaseous, liquid, and solid states, this compound exists as a discrete molecule with an octahedral coordination geometry.[3][4] The central tungsten atom is covalently bonded to six chlorine atoms. As a d⁰ metal complex, WCl₆ is diamagnetic.[1][5] The molecule possesses a non-polar nature, with a dipole moment of 0 D.[5]

The W-Cl bonds are all equivalent in length.[1] Experimental and computational data indicate that these bond lengths are in the range of 2.24 to 2.31 Å.[1][5][6][7]

Caption: Molecular structure of this compound, illustrating its octahedral geometry.

Polymorphism in the Solid State

This compound is known to exist in at least two crystalline polymorphs in the solid state, designated as α-WCl₆ and β-WCl₆.[1] While their molecular structures are very similar, retaining the octahedral geometry, they differ in their crystal packing.[1]

-

α-WCl₆: This is the thermodynamically more stable form at room temperature.[1] It possesses a rhombohedral (trigonal) crystal structure and belongs to the R-3 space group.[3][6]

-

β-WCl₆: The β-polymorph can be obtained by the rapid cooling of WCl₆ vapor.[1] It has a hexagonal crystal structure with the space group P-3m1.[3][8] The transformation from the α to the β phase occurs upon heating to 176 °C.[3]

Caption: Phase relationship between the α and β polymorphs of solid WCl₆.

Quantitative Structural Data

The following table summarizes the key structural parameters for the different phases and polymorphs of this compound.

| Parameter | α-WCl₆ (solid) | β-WCl₆ (solid) | Gas Phase |

| Molecular Geometry | Octahedral | Octahedral | Octahedral |

| Crystal System | Trigonal (Rhombohedral)[3][6] | Trigonal (Hexagonal)[3][8] | N/A |

| Space Group | R-3[3][6] | P-3m1[3][8] | N/A |

| W-Cl Bond Length (Å) | 2.29 - 2.31[6][7] | 2.29[9] | 2.24 - 2.26[1][5] |

| Cl-W-Cl Bond Angles (°) | 90, 180 (idealized octahedral) | 90, 180 (idealized octahedral) | 90, 180 (idealized octahedral) |

Experimental Protocols for Structural Determination

The molecular and crystal structures of WCl₆ have been elucidated through several key experimental techniques.

This technique is instrumental in determining the molecular structure of volatile compounds in the gas phase, free from intermolecular interactions present in the solid state.

Methodology:

-

Sample Volatilization: A sample of WCl₆ is heated in a vacuum to produce a gaseous molecular beam.

-

Electron Beam Interaction: A high-energy beam of electrons is directed through the gaseous WCl₆.

-

Diffraction Pattern Generation: The electrons are scattered by the atoms in the WCl₆ molecules, creating a diffraction pattern of concentric rings.

-

Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This data is then used to calculate the radial distribution function, which provides information about the interatomic distances within the molecule. By fitting this data to a theoretical model, precise bond lengths and angles can be determined, confirming the octahedral geometry of gaseous WCl₆.[4][10]

This is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and the unit cell parameters.

Methodology:

-

Crystal Growth: A suitable single crystal of the desired WCl₆ polymorph is grown.

-

Crystal Mounting: The crystal is mounted on a goniometer, which allows for its precise orientation.

-

X-ray Irradiation: A monochromatic beam of X-rays is directed at the crystal.

-

Diffraction Data Collection: As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique pattern of reflections. The positions and intensities of these reflections are recorded by a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms within the unit cell are then determined (structure solution) and refined to achieve the best fit with the experimental data. This process yields a detailed model of the crystal structure, as has been done for both the α and β polymorphs of WCl₆.[8][11]

Infrared (IR), Raman, and Inelastic Neutron Scattering (INS) spectroscopies probe the vibrational modes of a molecule. The number and symmetry of the observed vibrational bands are characteristic of the molecule's geometry. For WCl₆, the spectra are consistent with an octahedral (Oₕ) point group, further corroborating the structural data obtained from diffraction methods.[3][12]

Caption: Workflow for the experimental determination of WCl₆ structure.

References

- 1. Tungsten hexachloride - Wikipedia [en.wikipedia.org]

- 2. Tungsten hexachloride | Cl6W | CID 83301 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Vibrational Spectroscopy of Tungsten(VI) Chlorides: WCl6 and WOCl4 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tungsten_hexachloride [chemeurope.com]

- 6. mp-571518: WCl6 (trigonal, R-3, 148) [legacy.materialsproject.org]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. journals.iucr.org [journals.iucr.org]

- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 10. researchgate.net [researchgate.net]

- 11. journals.iucr.org [journals.iucr.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Preparation of Anhydrous Tungsten Hexachloride (WCl₆)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for synthesizing anhydrous tungsten hexachloride (WCl₆), a critical precursor in various chemical and material science applications. The document details experimental protocols, presents key quantitative data in a structured format, and illustrates the synthetic workflow for clarity.

Introduction

Tungsten hexachloride (WCl₆) is a dark violet-blue, volatile crystalline solid under standard conditions.[1][2] It serves as an essential starting material for the preparation of a wide range of tungsten compounds, including organometallic complexes, tungsten-based catalysts, and in the chemical vapor deposition (CVD) of tungsten films.[3][4][5] Given its high reactivity and sensitivity to moisture, the synthesis and handling of anhydrous WCl₆ require meticulous attention to experimental detail to prevent the formation of tungsten oxychlorides (WOCl₄ and WO₂Cl₂) and tungsten trioxide.[1][2] This guide focuses on the most prevalent and effective synthetic methodologies for producing high-purity, anhydrous WCl₆.

Synthetic Methodologies

The synthesis of anhydrous WCl₆ can be broadly categorized into two main approaches: direct chlorination of tungsten metal and chlorination of tungsten compounds.

Direct Chlorination of Tungsten Metal

The most common and direct method for preparing tungsten hexachloride is the reaction of elemental tungsten with dry chlorine gas at elevated temperatures.[1][2][6] The general reaction is as follows:

W + 3Cl₂ → WCl₆

This method is favored for its simplicity and the high purity of the resulting product, provided that high-purity reagents and an inert atmosphere are used.

Chlorination of Tungsten Compounds

Alternative methods involve the use of tungsten-containing starting materials other than the pure metal. One such method is the reaction of tungsten trioxide (WO₃) with a chlorinating agent. For example, hexachloropropene can be used as a chlorinating agent. Another historical method involves the reaction of tungsten trioxide with phosphorus pentachloride, but this is less common due to difficulties in separating the phosphorus-containing byproducts from the desired WCl₆.[7]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the primary synthetic methods of anhydrous WCl₆.

| Parameter | Direct Chlorination of Tungsten Metal | Chlorination of Tungsten Trioxide with Hexachloropropene |

| Reaction Temperature | 500–1000 °C[3][6][7] | Reaction carried out at reflux[6] |

| Starting Materials | Tungsten metal powder or billets, Chlorine gas | Tungsten trioxide, Hexachloropropene |

| Purity of Product | High purity, can reach >99.99% with purification[4] | Purity is dependent on the complete removal of organic solvent |

| Key Considerations | Requires dry chlorine gas and an inert atmosphere system. | Requires subsequent purification to remove solvent. |

| Oxygen Content | Can be less than 0.5% by weight.[3] | Dependent on the purity of starting materials. |

| Melting Point of WCl₆ | 275 °C[1][8] | 275 °C[1][8] |

| Boiling Point of WCl₆ | 346.7 °C[1][8] | 346.7 °C[1][8] |

| Density of WCl₆ | 3.52 g/cm³[1][8] | 3.52 g/cm³[1][8] |

Detailed Experimental Protocols

Protocol for Direct Chlorination of Tungsten Metal

This protocol is based on the direct reaction of tungsten metal with chlorine gas, a widely cited and reliable method.[1][7]

Materials:

-

Tungsten metal powder or pressed billets

-

Dry chlorine gas

-

"White spot" oxygen-free nitrogen gas (for purging)

-

Concentrated sulfuric acid (for drying gases)

Apparatus:

-

Quartz reaction tube furnace capable of reaching at least 600 °C

-

Gas washing bottles with concentrated sulfuric acid

-

Airtight collection vessel (receiver) for WCl₆ product, which can be cooled

-

Graphite boats for holding the tungsten metal

-

Flow meters for controlling gas flow rates

-

Appropriate tubing and connectors to ensure an airtight system

Procedure:

-

Preparation of Tungsten: If starting from tungsten trioxide, it must first be reduced to tungsten metal. Place the tungsten trioxide in graphite boats and heat to 1000°C under a flow of hydrogen gas until the formation of water ceases (typically 3-4 hours).[7] Allow the furnace to cool under a nitrogen atmosphere. If starting with tungsten metal, proceed to the next step.

-

Assembly of Apparatus: Place the graphite boats containing tungsten metal into the quartz reaction tube. Assemble the full apparatus, ensuring all connections are airtight. The outlet of the reaction tube should lead to a cooled collection vessel.

-

Purging the System: Flush the entire system with "white spot" oxygen-free nitrogen for at least 30 minutes to remove any residual air and moisture.[7]

-

Chlorination Reaction: Heat the furnace to 600 °C.[1][8] Once the temperature is stable, stop the nitrogen flow and introduce a controlled flow of dry chlorine gas (passed through concentrated sulfuric acid) into the reaction tube. The reaction is exothermic.

-

Product Collection: The tungsten hexachloride will form as a volatile dark violet-blue vapor and will sublime and deposit as crystals in the cooler downstream collection vessel.[1]

-

Completion and Isolation: Continue the chlorine flow until the tungsten metal is consumed. Once the reaction is complete, stop the heating and allow the furnace to cool to room temperature under a slow stream of chlorine gas.[7] Once cooled, switch the gas flow back to nitrogen to purge the excess chlorine from the system. The collected WCl₆ crystals should be immediately transferred to a dry, airtight storage container in an inert atmosphere (e.g., a glovebox) to prevent hydrolysis.[7]

Diagrams

Experimental Workflow for Direct Chlorination of WCl₆

Caption: Experimental workflow for the synthesis of anhydrous WCl₆.

Safety Considerations

Tungsten hexachloride is a corrosive and moisture-sensitive compound. It reacts with water, including moisture in the air, to release hydrogen chloride (HCl) gas, which is toxic and corrosive.[2][8] All manipulations should be carried out in a well-ventilated fume hood or in a glovebox under an inert atmosphere. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. Chlorine gas is also highly toxic and corrosive and should be handled with extreme care in a properly functioning fume hood.

Conclusion

The direct chlorination of tungsten metal remains the most effective and widely used method for the synthesis of anhydrous tungsten hexachloride. By carefully controlling the reaction conditions and maintaining an inert and anhydrous environment, high-purity WCl₆ can be reliably produced for a variety of research and industrial applications. The detailed protocol and workflow provided in this guide offer a solid foundation for researchers and scientists to safely and successfully synthesize this important chemical compound.

References

- 1. Tungsten hexachloride - Wikipedia [en.wikipedia.org]

- 2. Tungsten Hexachloride-tungstate manufacturer and supplier CHINATUNGSTEN ONLINE [tungstate.net]

- 3. US4803062A - Method for producing tungsten hexachloride - Google Patents [patents.google.com]

- 4. China high Purity 99.99% WCl6 Powder Tungsten Chloride CAS 13283-01-7 Tungsten(VI) chloride factory and suppliers | Theorem [theoremchem.com]

- 5. CAS 13283-01-7: Tungsten hexachloride | CymitQuimica [cymitquimica.com]

- 6. Tungsten Hexachloride-Tungsten Compound Manufacturer and Supplier-Chinatungsten Online [tungsten-powder.com]

- 7. osti.gov [osti.gov]

- 8. Tungsten Hexachloride - Professional Manufacturer Chinatungsten Online [tungsten-hexachloride.com]

Tungsten(VI) Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough overview of Tungsten(VI) chloride (WCl₆), a versatile inorganic compound with significant applications in catalysis, materials science, and organic synthesis. This document details its chemical identifiers, physicochemical properties, key experimental protocols, and relevant reaction pathways.

Core Identifiers and Properties

This compound, also known as tungsten hexachloride, is a dark violet-blue, volatile crystalline solid under standard conditions.[1] It is an important precursor in the synthesis of a wide range of tungsten-containing compounds.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| CAS Number | 13283-01-7 | [1][2][3][4] |

| EC Number | 236-293-9 | [1][4] |

| PubChem CID | 83301 | [1] |

| RTECS Number | YO7710000 | [1] |

| UNII | L32HZV95ZE | [1] |

| InChI Key | KPGXUAIFQMJJFB-UHFFFAOYSA-H | [1] |

| SMILES | Cl--INVALID-LINK--(Cl)(Cl)(Cl)Cl | [1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | WCl₆ | [1][2][3] |

| Molar Mass | 396.54 g/mol | [1] |

| Appearance | Dark blue, moisture-sensitive crystals | [1] |

| Density | 3.52 g/cm³ | [1] |

| Melting Point | 275 °C (527 °F; 548 K) | [1] |

| Boiling Point | 346.7 °C (656.1 °F; 619.8 K) | [1] |

| Solubility | Hydrolyzes in water; Soluble in chlorocarbons | [1] |

| Crystal Structure | α: rhombohedral, β: hexagonal | [1] |

| Coordination Geometry | Octahedral | [1] |

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and some of its prominent applications.

Synthesis of this compound

This compound can be synthesized by the direct chlorination of tungsten metal at elevated temperatures.[1]

Experimental Protocol:

-

Place tungsten metal powder in a quartz tube.

-

Seal the tube and heat it to 600 °C in a tube furnace.

-

Introduce a stream of dry chlorine gas over the heated tungsten metal.

-

The volatile this compound will sublime and can be collected in a cooler part of the apparatus.

-

For purification, recrystallization can be performed from dry carbon tetrachloride in an inert atmosphere.

Application in Self-Healing Epoxy Resins

This compound is a potent catalyst precursor for the ring-opening metathesis polymerization (ROMP) of dicyclopentadiene (DCPD), a key reaction in self-healing materials.

Experimental Protocol:

-

Prepare an epoxy resin and degas it.

-

Allow the resin to partially cure for 30 minutes to increase its viscosity.

-

Disperse a desired weight percentage (e.g., 10-15 wt%) of this compound powder into the epoxy resin with mechanical stirring.

-

Incorporate microcapsules containing dicyclopentadiene (DCPD) healing agent into the mixture.

-

When a crack propagates through the cured epoxy, it ruptures the microcapsules, releasing the DCPD.

-

The DCPD comes into contact with the dispersed this compound catalyst, initiating ROMP and healing the crack.

Chemical Vapor Deposition (CVD) of Tungsten Coatings

This compound is a key precursor in the chemical vapor deposition (CVD) of tungsten films, particularly for applications requiring high-purity coatings.

Experimental Protocol:

-

Load this compound powder into a sublimator within an inert atmosphere glove box.

-

Heat the sublimator to 160-200 °C to generate WCl₆ vapor.

-

Transport the WCl₆ vapor to the reactor manifold using a heated argon carrier gas.

-

Introduce hydrogen gas into the reactor, maintaining a H₂/Ar ratio of 10:1.

-

Heat the reactor to approximately 930 °C to induce the reduction of WCl₆ by hydrogen.

-

Tungsten will deposit onto the substrate material within the reactor.

Ring-Opening Metathesis Polymerization (ROMP) of Norbornene

This compound, in combination with a co-catalyst, is effective for the ROMP of cyclic olefins like norbornene.

Experimental Protocol:

-

In an inert atmosphere, dissolve a catalytic amount of a suitable tungsten complex (which can be derived from WCl₆) in a dry solvent (e.g., THF).

-

Add the monomer, norbornene, to the catalyst solution.

-

Allow the reaction to proceed at room temperature for a specified time.

-

Concentrate the reaction mixture and precipitate the polymer by adding an excess of a non-solvent, such as methanol.

-

Filter and wash the resulting polynorbornene with methanol.

-

Redissolve the polymer in a suitable solvent (e.g., THF) and re-precipitate to purify.

-

Dry the final polymer product under vacuum.

Catalytic Mechanism and Applications

Tungsten-based catalysts, often initiated from WCl₆, are pivotal in olefin metathesis. The generally accepted mechanism, first proposed by Chauvin, involves the formation of a metallacyclobutane intermediate.

The versatility of this compound as a precursor and catalyst leads to a wide array of applications.

Safety Information

This compound is a corrosive and moisture-sensitive compound. It reacts aggressively with water, including atmospheric moisture, to release hydrogen chloride (HCl) gas, which is toxic and corrosive.[1] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All manipulations should be carried out in a well-ventilated fume hood or under an inert atmosphere.

References

A Comprehensive Technical Guide to the Solubility of Tungsten Hexachloride in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of tungsten hexachloride (WCl₆) in common organic solvents. Due to its highly reactive nature, the concept of solubility for WCl₆ often extends beyond simple physical dissolution to include chemical reactions with the solvent. This document summarizes available solubility data, details the reactivity of WCl₆ with various solvent classes, and provides standardized experimental protocols for solubility determination.

Quantitative and Qualitative Solubility Data

Quantitative solubility data for tungsten hexachloride in organic solvents is scarce in readily available literature, primarily due to its high reactivity. Most sources describe its solubility in qualitative or semi-quantitative terms. The available information is summarized in the table below.

| Solvent | Formula | Type | Solubility | Remarks |

| Carbon Tetrachloride | CCl₄ | Non-polar, Aprotic | Soluble | Forms a true solution. Good crystals can be obtained by heating a solution to 100°C in a sealed tube and allowing it to cool slowly.[1][2] |

| Carbon Disulfide | CS₂ | Non-polar, Aprotic | Soluble | Forms a true solution.[1][3][4] |

| Benzene | C₆H₆ | Non-polar, Aprotic | Soluble | Forms a true solution, though solutions may decompose over time.[1][2] |

| Chloroform | CHCl₃ | Polar, Aprotic | Soluble | Forms a true solution.[1][2] |

| Diethyl Ether | (C₂H₅)₂O | Polar, Aprotic | Very Soluble | Reacts with the solvent, especially upon heating.[4] The reaction can lead to the formation of tungsten(IV) chloride bis(diethyl ether) adduct, WCl₄(Et₂O)₂.[5] |

| Ethanol | C₂H₅OH | Polar, Protic | Very Soluble | Reacts with the solvent to form tungsten oxo-alkoxides and hydrogen chloride.[6][7] |

| Acetone | (CH₃)₂CO | Polar, Aprotic | Soluble | Solutions are known to decompose upon standing.[1][2] |

| Petroleum Ether | - | Non-polar, Aprotic | Soluble | Solutions may decompose over time.[1][2] |

| Phosphorus Oxychloride | POCl₃ | Polar, Aprotic | Soluble | Forms a true solution.[1][3] |

Reactivity of Tungsten Hexachloride with Organic Solvents

The solubility of WCl₆ is significantly influenced by its reactivity with the solvent. As a strong Lewis acid, WCl₆ readily reacts with coordinating (Lewis basic) solvents. Understanding these reactions is critical for selecting appropriate solvents for any application involving WCl₆.

Non-Coordinating Solvents

In non-coordinating, aprotic solvents such as carbon tetrachloride, carbon disulfide, benzene, and chloroform, WCl₆ dissolves to form true solutions.[1][2][3][4] These solvents are generally preferred when the integrity of the WCl₆ molecule is to be maintained in solution. However, even in these solvents, solutions can be susceptible to decomposition over time, especially in the presence of light or impurities.[1][2]

Coordinating Solvents

Ethers: WCl₆ reacts with ethers. For instance, with diethyl ether, it can undergo reduction and complexation to form adducts like tungsten(IV) chloride bis(diethyl ether), WCl₄(Et₂O)₂.[5] With tetrahydrofuran (THF), the reaction can lead to the formation of WOCl₄(thf).[8] These reactions involve the cleavage of the C-O bond in the ether.

Alcohols: Alcohols react readily with WCl₆ in a solvolysis reaction. For example, with ethanol, tungsten hexachloride is converted to tungsten oxo-alkoxides with the concomitant formation of hydrogen chloride.[6][7] This reactivity makes alcohols generally unsuitable as solvents if a solution of pure WCl₆ is desired.

Ketones: While WCl₆ is reported to be soluble in acetone, these solutions are unstable and decompose on standing.[1][2] The nature of these decomposition reactions is complex and may involve condensation reactions of the ketone.

Esters: Tungsten hexachloride reacts with esters, initially forming a complex through coordination of the carbonyl group. This can be followed by further reactions.[9]

Experimental Protocols for Solubility Determination

Given the air and moisture sensitivity of WCl₆, its solubility must be determined using rigorous anhydrous and anaerobic techniques. The following are generalized protocols that can be adapted for specific solvents.

Gravimetric Method for Non-Reactive Solvents

This method is suitable for determining the solubility of WCl₆ in non-coordinating solvents where it does not undergo significant reaction.

Objective: To determine the mass of WCl₆ that dissolves in a given mass of a non-reactive solvent at a specific temperature.

Materials:

-

Tungsten Hexachloride (high purity)

-

Anhydrous, degassed solvent (e.g., carbon tetrachloride, benzene)

-

Glovebox or Schlenk line with an inert atmosphere (e.g., argon or nitrogen)

-

Thermostatically controlled shaker or stirring plate

-

Sealed, airtight vessels (e.g., Schlenk flasks)

-

Micro-syringe or cannula for liquid transfer

-

Analytical balance

-

Drying oven

Procedure:

-

All glassware must be rigorously dried in an oven and cooled under an inert atmosphere before use.

-

Inside a glovebox, add an excess amount of WCl₆ to a pre-weighed, sealed vessel.

-

Record the total mass of the vessel and WCl₆.

-

Add a known mass of the anhydrous, degassed solvent to the vessel.

-

Seal the vessel and place it in a thermostatically controlled shaker set to the desired temperature.

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (this should be determined by preliminary experiments where the concentration is measured at different time points until it becomes constant).

-

Once equilibrium is reached, stop the agitation and allow the undissolved solid to settle.

-

Carefully extract a known mass of the clear, saturated supernatant using a pre-weighed, gas-tight syringe or cannula.

-

Transfer the supernatant to another pre-weighed, sealed vessel.

-

Evaporate the solvent from the second vessel under vacuum.

-

The mass of the remaining WCl₆ residue is determined.

-

The solubility is calculated as grams of WCl₆ per 100 g of solvent.

Spectroscopic Method for Colored Solutions

For solvents in which WCl₆ forms a colored solution without immediate decomposition, UV-Vis spectroscopy can be a useful tool for determining solubility.

Objective: To determine the concentration of WCl₆ in a saturated solution using its characteristic absorbance.

Materials:

-

Same as for the gravimetric method.

-

UV-Vis spectrophotometer.

-

Airtight cuvettes.

Procedure:

-

Prepare a series of standard solutions of WCl₆ of known concentrations in the chosen solvent under an inert atmosphere.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) to create a calibration curve (plot of absorbance vs. concentration) according to the Beer-Lambert law.

-

Prepare a saturated solution of WCl₆ in the solvent at a constant temperature as described in the gravimetric method.

-

After allowing the undissolved solid to settle, carefully withdraw a sample of the supernatant and dilute it by a known factor with the pure solvent to bring the absorbance within the range of the calibration curve.

-

Measure the absorbance of the diluted solution in an airtight cuvette.

-

Use the calibration curve to determine the concentration of the diluted solution and then calculate the concentration of the original saturated solution.

Visualizations

The following diagrams illustrate key conceptual workflows related to the study of WCl₆ solubility.

References

- 1. Tungsten(VI) Chloride | 13283-01-7 [chemicalbook.com]

- 2. This compound | 13283-01-7 [amp.chemicalbook.com]

- 3. Tungsten hexachloride - Wikipedia [en.wikipedia.org]

- 4. This compound [chemister.ru]

- 5. The decades-old mystery of bis(diethyl ether)tungsten(IV) chloride solved - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. A crystallographic and spectroscopic study on the reactions of WCl6 with carbonyl compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

reactivity of Tungsten(VI) chloride with moisture and air

An In-depth Technical Guide on the Reactivity of Tungsten(VI) Chloride with Moisture and Air

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of this compound (WCl₆), a critical precursor in inorganic synthesis, catalysis, and materials science.[1][2] Given its high reactivity, a thorough understanding of its behavior in the presence of atmospheric moisture and air is paramount for its safe handling and effective utilization in research and development.

Physical and Chemical Properties

This compound, also known as tungsten hexachloride, is a dark violet-blue or gray-violet crystalline powder under standard conditions.[1][2][3] It is a diamagnetic solid featuring an octahedral geometry.[1][4] WCl₆ is known to exist in at least two polymorphs, a more stable blue α-form and a wine-red β-form, which can be obtained by rapid cooling of WCl₆ vapor.[3] It is an aggressively corrosive oxidant.[3]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | References |

| Chemical Formula | WCl₆ | [2][3] |

| Molar Mass | 396.54 g·mol⁻¹ | [3][5] |

| Appearance | Dark violet-blue to black crystalline powder | [1][3] |

| Melting Point | 275 °C (527 °F) | [1][2][4][6] |

| Boiling Point | 347 °C (657 °F) | [1][2][4][6] |

| Density | 3.52 g/cm³ at 25 °C | [1][2][4] |

| Vapor Pressure | 43 mmHg at 215 °C | [2][4] |

| Solubility | Soluble in carbon disulfide, carbon tetrachloride, phosphorus oxychloride.[1][3] Reacts with water.[2][3] |

Reactivity with Moisture

This compound is extremely sensitive to moisture and hydrolyzes readily, even in the presence of moist air.[1][3] The reaction is vigorous and results in the release of toxic and corrosive hydrogen chloride (HCl) gas.[2][3][7][8] The hydrolysis proceeds in a stepwise manner, initially forming orange-colored tungsten oxychlorides, WOCl₄ and WO₂Cl₂, and ultimately yielding tungsten trioxide (WO₃) as the final product.[1][3]

The overall reaction pathway can be summarized as follows:

-

Initial Hydrolysis: WCl₆ + H₂O → WOCl₄ + 2HCl

-

Further Hydrolysis: WOCl₄ + H₂O → WO₂Cl₂ + 2HCl

-

Final Hydrolysis: WO₂Cl₂ + H₂O → WO₃ + 2HCl

Due to this high reactivity, WCl₆ must be handled under strictly anhydrous conditions.[2][9]

Reactivity with Air

WCl₆ is designated as air and moisture sensitive.[6] Its reactivity in air is primarily driven by atmospheric moisture, leading to the hydrolysis reactions described above. However, reactions with other components of air, such as oxygen, are also possible. The initial oxidation product in air is likely tungsten oxytetrachloride (WOCl₄), which is itself a catalytically active species.[10] The reaction with atmospheric nitrogen is less characterized, but WCl₆ is known to react with a variety of nitrogen donor compounds.[11][12]

A study on the environmental stability of WCl₆ monitored its degradation upon exposure to ambient air (22°C, 30% relative humidity) using UV-vis spectroscopy. The characteristic absorbance peaks for WCl₆ (328 nm and 372 nm) diminish over time, while the peak for WOCl₄ (355 nm) appears and grows.[10]

Table 2: Quantitative Stability of WCl₆ in Ambient Air

| Compound Form | Exposure Time | Remaining WCl₆ | Observation | Reference |

| As-received | 2 hours | ~50% | Conversion to WOCl₄ observed. | [10] |

| Recrystallized | 2 hours | 0% | Complete conversion to WOCl₄ or other compounds. | [10] |

Experimental Protocols

Protocol for Safe Handling and Storage

Due to its high reactivity and corrosiveness, strict adherence to safety protocols is mandatory.[2][3]

-

Inert Atmosphere: All handling and storage of WCl₆ must be conducted under a dry, inert atmosphere, such as argon or nitrogen, within a glovebox or using Schlenk line techniques.[7][8]

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from moisture and incompatible materials.[7][6][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a face shield, safety goggles, acid-resistant gloves, and protective clothing.[2][13]

-

Ventilation: Work must be performed in a high-efficiency fume hood to avoid inhalation of dust or the HCl gas produced upon hydrolysis.[2][7]

-

Spill Management: In case of a spill, do not use water.[13] Vacuum the spill using a HEPA-filtered vacuum and place it in a closed container for disposal. Avoid creating dust.[7]

-

Disposal: Dispose of WCl₆ and its waste products in accordance with federal, state, and local regulations.[7]

Protocol for Studying Reactivity with Carbonyl Compounds

This protocol is adapted from studies on the reaction of WCl₆ with various organic compounds and serves as a general guideline.[9]

-

Materials and Setup:

-

This compound (WCl₆)

-

Anhydrous, non-coordinating solvent (e.g., dichloromethane, chloroform)

-

Carbonyl-containing reactant

-

Schlenk flask or NMR tube sealed with a septum

-

Syringes and needles for liquid transfer

-

Inert gas supply (Argon or Nitrogen)

-

-

Procedure:

-

Dry all glassware in an oven at >120°C overnight and cool under a stream of inert gas.

-

In a glovebox or under a positive pressure of inert gas, add a precisely weighed amount of WCl₆ (e.g., 0.350 mmol) to the reaction vessel (Schlenk flask or NMR tube).

-

Add the anhydrous solvent (e.g., 0.70 mL of deuterated chloroform for NMR studies) via syringe.

-

Add the desired molar equivalent of the carbonyl reactant via syringe to the suspension of WCl₆.

-

Seal the vessel and shake to homogenize the contents.

-

Maintain the reaction at the desired temperature (e.g., room temperature) and monitor its progress over time. For reactions studied by NMR, this involves acquiring spectra at set intervals.[9]

-

Upon completion, the products can be isolated and characterized using analytical techniques such as IR spectroscopy, elemental analysis, and X-ray diffraction.[9]

-

This guide provides foundational knowledge for the safe and effective handling of this compound. Researchers must always consult specific Safety Data Sheets (SDS) and relevant literature before commencing any experimental work.[7][6][13]

References

- 1. This compound | 13283-01-7 [chemicalbook.com]

- 2. Tungsten(Ⅵ) Chloride Manufacturer丨CAS 13283-01-7丨WCl6 - Wolfa [wolfabio.com]

- 3. Tungsten hexachloride - Wikipedia [en.wikipedia.org]

- 4. This compound 99.9+ trace metals 13283-01-7 [sigmaaldrich.com]

- 5. This compound [chemister.ru]

- 6. utsi.edu [utsi.edu]

- 7. Tungsten Chloride - ESPI Metals [espimetals.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. arpi.unipi.it [arpi.unipi.it]

- 10. A new self-healing epoxy with tungsten (VI) chloride catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 11. arpi.unipi.it [arpi.unipi.it]

- 12. researchgate.net [researchgate.net]

- 13. tungsten-hexachloride.com [tungsten-hexachloride.com]

An In-depth Technical Guide to the Lewis Acid Character of Tungsten Hexachloride (WCl6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tungsten hexachloride (WCl6), a dark violet-blue, volatile crystalline solid, is a pivotal reagent in inorganic and organometallic chemistry.[1] Its significance stems from its utility as a precursor for a wide array of tungsten compounds and, notably, its pronounced Lewis acidic character. A Lewis acid is defined as an electron-pair acceptor. The high oxidation state (+6) of the tungsten atom in WCl6, combined with the electron-withdrawing nature of the six chloride ligands, renders the tungsten center highly electrophilic and thus a potent Lewis acid. This inherent Lewis acidity is the cornerstone of its extensive application as a catalyst and reagent in a multitude of organic transformations, including polymerization, Friedel-Crafts reactions, and deoxygenation reactions.[1][2]

This technical guide provides a comprehensive overview of the Lewis acid character of WCl6, presenting available quantitative data, detailing experimental methodologies, and visualizing key concepts and reaction pathways.

Physicochemical and Thermodynamic Properties of WCl6

A fundamental understanding of the physicochemical properties of WCl6 is essential for its effective application. The following table summarizes key data for this compound.

| Property | Value |

| Chemical Formula | WCl6 |

| Molar Mass | 396.57 g/mol |

| Appearance | Dark violet-blue crystalline solid |

| Melting Point | 283 °C |

| Boiling Point | 340 °C |

| Density | 3.52 g/cm³ (at 25 °C) |

| Standard Molar Enthalpy of Formation (ΔfH⁰) (solid, 298.15 K) | -598.3 kJ/mol |

| Standard Molar Gibbs Free Energy of Formation (ΔfG⁰) (solid, 298.15 K) | -469 kJ/mol |

| Standard Molar Entropy (S⁰) (solid, 298.15 K) | 268 J/(mol·K) |

| Molar Heat Capacity at Constant Pressure (Cp) (solid, 298.15 K) | 163.7 J/(mol·K) |

Data sourced from available chemical databases.

Manifestations of Lewis Acidity

The Lewis acidic nature of WCl6 is primarily demonstrated through its ability to form adducts with Lewis bases and its catalytic activity in various organic reactions.

Adduct Formation with Lewis Bases

WCl6 readily reacts with a wide range of Lewis bases, which are electron-pair donors. These reactions typically involve the coordination of the Lewis base to the tungsten center, forming an adduct.

Ethers: The interaction of WCl6 with ethers, such as tetrahydrofuran (THF) and diethyl ether, has been studied.[3][4] While stable adducts can be formed, the high reactivity of WCl6 can also lead to subsequent reactions, including ring-opening polymerization in the case of cyclic ethers like THF.[3] The formation of a WCl6-ether adduct can be represented as follows:

Carbonyl Compounds: WCl6 reacts with various carbonyl-containing compounds, including ketones, aldehydes, and amides. These reactions can lead to the formation of oxo-tungsten complexes through oxygen-chlorine exchange, a testament to the high oxophilicity of the tungsten center, which is a facet of its strong Lewis acidity.[5][6] For instance, the reaction with N,N-dimethylformamide (DMF) yields WOCl4(OCHNMe2).[5]

Catalytic Activity

The strong electrophilicity of the tungsten center in WCl6 allows it to activate substrates, making it an effective catalyst for several important organic transformations.

Friedel-Crafts Reactions: WCl6 is a potent catalyst for Friedel-Crafts alkylation and acylation reactions.[7][8] In these reactions, WCl6 activates an alkyl or acyl halide, generating a highly electrophilic species that then undergoes electrophilic aromatic substitution with an aromatic substrate.

The general mechanism for a WCl6-catalyzed Friedel-Crafts acylation is depicted below:

Polymerization Reactions: WCl6 is a well-known catalyst, often in combination with a co-catalyst, for the polymerization of various monomers. It is particularly effective in ring-opening metathesis polymerization (ROMP) of cyclic olefins and in the polymerization of alkynes.[9] The catalytic cycle is initiated by the coordination of the monomer to the Lewis acidic tungsten center.

Quantitative Assessment of Lewis Acidity

While the qualitative evidence for the strong Lewis acidity of WCl6 is abundant, quantitative data remains scarce in the readily available literature.

The Gutmann-Beckett Method

A common experimental technique for quantifying Lewis acidity is the Gutmann-Beckett method.[2][10] This method utilizes triethylphosphine oxide (Et3PO) as a probe molecule and measures the change in the 31P NMR chemical shift upon interaction with a Lewis acid. The greater the downfield shift, the stronger the Lewis acid. The resulting value is known as the Acceptor Number (AN).

The workflow for determining the Gutmann-Beckett Acceptor Number is as follows:

Despite the utility of this method, a specific Gutmann-Beckett Acceptor Number for WCl6 is not readily found in the surveyed literature. For context, the following table provides the AN for several other common Lewis acids.

| Lewis Acid | Acceptor Number (AN) |

| AlCl3 | 87 |

| B(C6F5)3 | 82 |

| TiCl4 | 70 |

| BF3 | 89 |

| SbCl5 | 100 |

Data sourced from various literature sources.[10] Given its high reactivity, it can be inferred that WCl6 would exhibit a high Acceptor Number.

Experimental Protocols

Handling WCl6 requires stringent anhydrous and inert atmosphere techniques due to its high sensitivity to moisture.

General Handling Procedures for WCl6

All manipulations should be carried out using standard Schlenk line or glovebox techniques. Solvents must be rigorously dried and deoxygenated prior to use. WCl6 is corrosive and should be handled with appropriate personal protective equipment.

Representative Protocol for a WCl6-Catalyzed Friedel-Crafts Acylation of Anisole

The following is a generalized procedure for the Friedel-Crafts acylation of anisole, which can be adapted for use with WCl6 as the catalyst. Note: This is a representative protocol and optimization may be required.

-

Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, an addition funnel, and a thermometer is assembled while hot and allowed to cool under a stream of dry nitrogen.

-

Reagent Charging: The flask is charged with anhydrous dichloromethane (CH2Cl2) and WCl6 (catalytic amount, e.g., 5-10 mol%) under a positive pressure of nitrogen. The mixture is cooled to 0 °C in an ice bath.

-

Addition of Acylating Agent: Acetyl chloride is dissolved in anhydrous CH2Cl2 and transferred to the addition funnel via a cannula. The acetyl chloride solution is then added dropwise to the stirred WCl6 suspension over a period of 15-30 minutes, maintaining the temperature at 0 °C.

-

Addition of Substrate: Anisole, dissolved in anhydrous CH2Cl2, is added dropwise to the reaction mixture over 30-60 minutes at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for a specified time (monitoring by TLC or GC is recommended to determine completion).

-

Workup: The reaction is quenched by carefully pouring the mixture into a beaker containing ice and dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with CH2Cl2. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography or distillation to yield the desired acylated anisole product.

Conclusion

References

- 1. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]

- 2. sarthaks.com [sarthaks.com]

- 3. researchgate.net [researchgate.net]

- 4. The decades-old mystery of bis(diethyl ether)tungsten(IV) chloride solved - PMC [pmc.ncbi.nlm.nih.gov]

- 5. arpi.unipi.it [arpi.unipi.it]

- 6. A crystallographic and spectroscopic study on the reactions of WCl6 with carbonyl compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. mt.com [mt.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. researchgate.net [researchgate.net]

- 10. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

thermal stability and decomposition of Tungsten(VI) chloride

An In-depth Technical Guide to the Thermal Stability and Decomposition of Tungsten(VI) Chloride

Introduction

This compound, also known as tungsten hexachloride (WCl₆), is an inorganic compound that serves as a critical starting material for the synthesis of a wide array of tungsten-based materials.[1] It is a dark violet-blue, volatile crystalline solid under standard conditions.[1][2] Its utility as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) for creating tungsten-containing thin films, such as tungsten carbide, makes a thorough understanding of its thermal behavior paramount.[3][4][5] This guide provides a detailed overview of the thermal stability of WCl₆, its decomposition pathway, relevant thermodynamic data, and the experimental protocols used for its characterization.

Physicochemical Properties

This compound is a moisture-sensitive compound that readily hydrolyzes in the presence of moist air to form tungsten oxychlorides (WOCl₄ and WO₂Cl₂) and subsequently tungsten trioxide.[1][2] It is soluble in several non-polar organic solvents, including carbon disulfide and carbon tetrachloride.[1][2][3][6] A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | WCl₆ | [1] |

| Molar Mass | 396.57 g/mol | [7][8] |

| Appearance | Dark violet-blue crystalline solid | [1][2] |

| Density | 3.52 g/cm³ (at 25 °C) | [1][2] |

| Melting Point | 275 °C | [2][8] |

| Boiling Point | 346.7 °C | [1] |

| Vapor Pressure | 43 mm Hg (at 215 °C) | [2] |

Thermal Stability and Decomposition Pathway

The thermal stability of a precursor is a critical parameter for vapor phase deposition processes. This compound is stable at room temperature but begins to decompose upon heating.

Decomposition Reaction

Studies based on electronic spectra have confirmed that in the gaseous phase, this compound undergoes thermal decomposition at temperatures above 240 °C. The primary decomposition reaction involves the loss of a chlorine atom to form tungsten(V) chloride (WCl₅) and chlorine gas (Cl₂), as shown in the following equilibrium reaction[9]:

WCl₆(g) ⇌ WCl₅(g) + ½ Cl₂(g)

This decomposition is a key consideration in applications like CVD and ALD, where precise control over the chemical species present in the reaction chamber is essential. The process is reversible, and the equilibrium can be influenced by temperature and the partial pressure of chlorine.

Thermodynamic Data

The thermodynamics of the decomposition of WCl₆ have been investigated to quantify its stability and reaction equilibrium. The key thermodynamic parameters for the gas-phase decomposition are summarized in Table 2.

Table 2: Thermodynamic Data for the Decomposition of WCl₆(g)

| Parameter | Equation / Value | Temperature Range | Reference |

| Equilibrium Constant (K) | log K = -4.46 x 10³ / T + 5.66 | 240 - 466 °C | [9] |

| Gibbs Free Energy (ΔG°dec) | 20.4 x 10³ - 25.9T (cal/mol) | 240 - 466 °C | [9] |

| Enthalpy (ΔHdec) | 20.4 kcal/mol | 240 - 466 °C | [9] |

| Entropy (ΔSdec) | 25.9 cal/deg·mol | 240 - 466 °C | [9] |

Note: In the equations, T represents the absolute temperature in Kelvin.

These data are crucial for modeling and optimizing processes that utilize WCl₆ as a precursor, allowing for precise control over the deposition or reaction environment.

Experimental Protocols for Thermal Analysis

The thermal stability and decomposition kinetics of tungsten compounds are typically investigated using thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[10] These methods provide valuable data on mass changes and heat flow as a function of temperature.

Generalized Protocol for TGA/DSC Analysis

A typical experimental procedure for analyzing the thermal properties of WCl₆ is outlined below. Due to the high moisture sensitivity of WCl₆, all sample handling must be performed in an inert atmosphere (e.g., a glovebox filled with argon or nitrogen).

-

Sample Preparation:

-

A small quantity of WCl₆ powder (typically 3-10 mg) is accurately weighed into a TGA/DSC crucible (e.g., alumina or platinum).

-

The crucible is hermetically sealed within the inert atmosphere to prevent any reaction with air or moisture during transfer to the instrument.

-

-

Instrument Setup:

-

The TGA/DSC instrument is purged with a high-purity inert gas (e.g., nitrogen or argon) at a controlled flow rate.

-

The initial temperature is set to ambient, and a temperature program is defined. A typical program involves heating the sample at a constant rate (e.g., 5-20 °C/min) to a final temperature well above the expected decomposition point.

-

-

Data Acquisition:

-

The sample is heated according to the defined temperature program.

-

The instrument continuously records the sample's mass (TGA), the differential heat flow between the sample and a reference (DSC), and the temperature.

-

-

Data Analysis:

-

The TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition, indicated by a mass loss.

-

The DSC curve (heat flow vs. temperature) reveals the thermal nature of the events (endothermic or exothermic peaks) corresponding to phase transitions (melting) and chemical reactions (decomposition).

-

Kinetic parameters, such as activation energy, can be calculated from a series of experiments performed at different heating rates.[11]

-

Conclusion

This compound exhibits moderate thermal stability, undergoing decomposition to tungsten(V) chloride and chlorine gas at temperatures exceeding 240 °C. The quantitative thermodynamic data available for this reaction provides a solid foundation for its application in materials science, particularly in the controlled deposition of tungsten-based thin films. The use of standardized thermal analysis techniques like TGA and DSC is essential for characterizing its behavior under specific process conditions. A comprehensive understanding of these properties is critical for researchers and professionals in optimizing existing protocols and developing new applications for this versatile precursor.

References

- 1. Tungsten hexachloride - Wikipedia [en.wikipedia.org]

- 2. This compound | 13283-01-7 [chemicalbook.com]

- 3. This compound | 13283-01-7 | Benchchem [benchchem.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Cas 13283-01-7,this compound | lookchem [lookchem.com]

- 7. This compound [chemister.ru]

- 8. This compound, 99.9+%, (trace metal basis) | Fisher Scientific [fishersci.ca]

- 9. Thermodynamic Properties of Tungsten Hexachloride and Tungsten Pentachloride [jstage.jst.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. e3s-conferences.org [e3s-conferences.org]

Methodological & Application

Application Notes and Protocols: Tungsten(VI) Chloride as a Catalyst in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Tungsten(VI) chloride (WCl₆) as a catalyst in a variety of organic reactions. This compound is a powerful Lewis acid that has demonstrated efficacy in promoting a range of chemical transformations, offering a versatile tool for organic synthesis.[1]

Deoxygenation of Epoxides to Alkenes

This compound, in combination with a reducing agent such as n-butyllithium, forms a low-valent tungsten species that effectively deoxygenates epoxides to the corresponding alkenes. This reaction is particularly useful for the stereospecific conversion of epoxides to olefins.

Quantitative Data

| Epoxide Substrate | Product | Reaction Time (min) | Yield (%) | Stereochemistry |

| trans-Cyclododecene oxide | trans-Cyclododecene | 30 | 78-82 | Retention |

| cis-Stilbene oxide | cis-Stilbene | 15 | 95 | Retention |

| trans-Stilbene oxide | trans-Stilbene | 15 | 96 | Retention |

| 1,2-Epoxy-1-methylcyclohexane | 1-Methylcyclohexene | 30 | 88 | - |

| Styrene oxide | Styrene | 60 | 85 | - |

Experimental Protocol: Deoxygenation of trans-Cyclododecene Oxide

This protocol is adapted from a procedure in Organic Syntheses.

Materials:

-

This compound (WCl₆)

-

n-Butyllithium (n-BuLi) in hexane

-

trans-Cyclododecene oxide

-

Anhydrous tetrahydrofuran (THF)

-

Aqueous sodium tartrate solution (1.5 M)

-

Aqueous sodium hydroxide solution (2 M)

-

Hexane

-

Anhydrous magnesium sulfate (MgSO₄)

-

Saturated aqueous sodium chloride (brine)

Procedure:

-

Preparation of the Tungsten Reagent:

-

In a dry, nitrogen-flushed three-necked flask equipped with a mechanical stirrer, thermometer, and septum, add 420 mL of anhydrous THF.

-

Cool the solvent to -62°C using an acetone/dry ice bath.

-

Introduce 60 g (0.15 mol) of this compound to the cooled solvent.

-

While maintaining the temperature below -15°C, slowly add 31 mL (0.30 mol) of 90% n-butyllithium in hexane via syringe over 5 minutes.

-

Allow the mixture to warm to room temperature with continuous stirring. The suspension will become a dark brown solution and eventually turn green.

-

-

Deoxygenation Reaction:

-

Once the tungsten reagent has formed, momentarily cool the flask again in the acetone/dry ice bath.

-

Introduce 14.8 g (0.081 mol) of trans-cyclododecene oxide via syringe. The reaction is exothermic.

-

Remove the cooling bath and stir the reaction mixture at room temperature for 30 minutes.

-

-

Work-up and Purification:

-

Pour the reaction mixture into 600 mL of an aqueous solution containing 1.5 M sodium tartrate and 2 M sodium hydroxide.

-

Extract the aqueous mixture with 240 mL of hexane.

-

Wash the organic layer with a mixture of 160 mL of water and 80 mL of saturated sodium chloride solution.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure using a rotary evaporator.

-

The crude product is purified by distillation under reduced pressure to yield trans-cyclododecene.

-

Logical Workflow for Epoxide Deoxygenation

Caption: Workflow for the deoxygenation of epoxides using a WCl₆-derived reagent.

Dithioacetalization of Carbonyl Compounds

This compound is a highly efficient catalyst for the chemoselective dithioacetalization of aldehydes and ketones. This method is notable for its mild reaction conditions and short reaction times.

Quantitative Data

| Carbonyl Substrate | Thiol | Product | Time (min) | Yield (%) |

| Benzaldehyde | Ethane-1,2-dithiol | 2-Phenyl-1,3-dithiolane | 1 | 98 |

| 4-Chlorobenzaldehyde | Ethane-1,2-dithiol | 2-(4-Chlorophenyl)-1,3-dithiolane | 2 | 95 |

| 4-Nitrobenzaldehyde | Ethane-1,2-dithiol | 2-(4-Nitrophenyl)-1,3-dithiolane | 5 | 92 |

| Cinnamaldehyde | Ethane-1,2-dithiol | 2-Styryl-1,3-dithiolane | 3 | 96 |

| Acetophenone | Ethane-1,2-dithiol | 2-Methyl-2-phenyl-1,3-dithiolane | 10 | 90 |

| Cyclohexanone | Ethane-1,2-dithiol | 1,4-Dithiaspiro[4.5]decane | 8 | 94 |

| Benzophenone | Ethane-1,2-dithiol | 2,2-Diphenyl-1,3-dithiolane | 30 | 85 |

Experimental Protocol: Dithioacetalization of Benzaldehyde

Materials:

-

This compound (WCl₆)

-

Benzaldehyde

-

Ethane-1,2-dithiol

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of benzaldehyde (1 mmol) and ethane-1,2-dithiol (1.1 mmol) in anhydrous dichloromethane (10 mL), add a catalytic amount of this compound (0.01 mmol, 1 mol%).

-

Stir the mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction (typically within minutes), quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Signaling Pathway for Dithioacetalization

Caption: Proposed mechanism for WCl₆-catalyzed dithioacetalization.

Acetalization of Carbonyl Compounds

WCl₆ serves as a highly efficient catalyst for the chemoselective conversion of aldehydes and ketones to their corresponding 1,3-dioxanes or diethyl acetals.[2][3][4][5][6] This method is advantageous due to its high yields and the ability to perform the reaction under neat conditions for some substrates.

Quantitative Data

| Carbonyl Compound | Alcohol/Diol | Product | Conditions | Time (h) | Yield (%) |

| Benzaldehyde | 1,3-Propanediol | 2-Phenyl-1,3-dioxane | CH₂Cl₂, rt | 0.5 | 95 |

| 4-Methoxybenzaldehyde | 1,3-Propanediol | 2-(4-Methoxyphenyl)-1,3-dioxane | CH₂Cl₂, rt | 0.75 | 98 |

| Cyclohexanone | 1,3-Propanediol | 1,5-Dioxaspiro[5.5]undecane | CH₂Cl₂, rt | 2 | 92 |

| Benzaldehyde | Ethanol | Benzaldehyde diethyl acetal | Neat, rt | 0.2 | 98 |